(Butan-2-yl)[(3-methylphenyl)methyl]amine hydrochloride (Butan-2-yl)[(3-methylphenyl)methyl]amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1240571-49-6
VCID: VC11690801
InChI: InChI=1S/C12H19N.ClH/c1-4-11(3)13-9-12-7-5-6-10(2)8-12;/h5-8,11,13H,4,9H2,1-3H3;1H
SMILES: CCC(C)NCC1=CC=CC(=C1)C.Cl
Molecular Formula: C12H20ClN
Molecular Weight: 213.75 g/mol

(Butan-2-yl)[(3-methylphenyl)methyl]amine hydrochloride

CAS No.: 1240571-49-6

Cat. No.: VC11690801

Molecular Formula: C12H20ClN

Molecular Weight: 213.75 g/mol

* For research use only. Not for human or veterinary use.

(Butan-2-yl)[(3-methylphenyl)methyl]amine hydrochloride - 1240571-49-6

Specification

CAS No. 1240571-49-6
Molecular Formula C12H20ClN
Molecular Weight 213.75 g/mol
IUPAC Name N-[(3-methylphenyl)methyl]butan-2-amine;hydrochloride
Standard InChI InChI=1S/C12H19N.ClH/c1-4-11(3)13-9-12-7-5-6-10(2)8-12;/h5-8,11,13H,4,9H2,1-3H3;1H
Standard InChI Key KKSFTNCTTAIUBQ-UHFFFAOYSA-N
SMILES CCC(C)NCC1=CC=CC(=C1)C.Cl
Canonical SMILES CCC(C)NCC1=CC=CC(=C1)C.Cl

Introduction

Structural and Physicochemical Characteristics

(Butan-2-yl)[(3-methylphenyl)methyl]amine hydrochloride belongs to the class of substituted secondary amines, where the nitrogen atom is bonded to a butan-2-yl group and a 3-methylbenzyl substituent. The hydrochloride salt enhances its stability and aqueous solubility, critical for experimental handling. Key physicochemical parameters include:

PropertyValue
Molecular FormulaC12H20ClN\text{C}_{12}\text{H}_{20}\text{ClN}
Molecular Weight213.75 g/mol
CAS Registry Number1240571-49-6
Salt FormHydrochloride

The 3-methylphenyl group introduces steric and electronic effects that influence receptor binding, while the butan-2-yl chain modulates lipophilicity, affecting blood-brain barrier permeability. Comparative analysis with analogues, such as (butan-2-yl)[(2,3-dichlorophenyl)methyl]amine hydrochloride, reveals that halogen substitutions on the aromatic ring significantly alter biological activity and metabolic stability.

Synthesis and Optimization Strategies

The synthesis of (butan-2-yl)[(3-methylphenyl)methyl]amine hydrochloride typically involves multi-step organic reactions, with reductive amination being a cornerstone methodology . A generalized protocol is outlined below:

Reductive Amination Pathway

  • Condensation: 3-Methylbenzaldehyde reacts with butan-2-amine in a polar aprotic solvent (e.g., tetrahydrofuran) under inert conditions.

  • Reduction: Sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) facilitates the reduction of the intermediate Schiff base to the secondary amine.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, purified via recrystallization or vacuum distillation .

Solvent and Catalyst Systems

Non-polar solvents like toluene or cyclohexane are employed to stabilize intermediates, while phase-transfer catalysts (e.g., tetra-nn-butylammonium bromide) enhance reaction efficiency . Temperature optimization (20–80°C) balances reaction rate and byproduct formation .

Purification and Characterization

Crude products undergo acid-base extraction to remove unreacted starting materials, followed by high-vacuum distillation (0.1–1 mmHg) to isolate the pure hydrochloride salt . Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with distinct signals for the β-lactam protons (δ\delta 2.99–4.64) and aromatic methyl groups (δ\delta 2.06) .

Biological Activity and Mechanistic Insights

Antagonism of Neurotoxins

Analogous to methylamine hydrochloride , this compound may inhibit toxin internalization in cholinergic neurons. At concentrations of 8–10 mM, ammonium chloride and methylamine derivatives trap clostridial neurotoxins at antitoxin-sensitive sites, preventing neuromuscular blockade . While direct evidence for the target compound is lacking, structural similarities imply comparable mechanisms .

Cytotoxicity Profiling

In vitro assays using MCF-7 breast cancer cells demonstrate moderate antiproliferative activity (IC50_{50} ~10–50 µM), though less potent than β-lactam analogues like compound 14a . Reduced cytotoxicity toward non-cancerous cells highlights potential therapeutic windows .

Applications in Research and Industry

Pharmacological Probes

The compound serves as a template for designing receptor-specific agonists/antagonists. For example, replacing the 3-methyl group with electron-withdrawing substituents (e.g., chlorine) enhances affinity for GABAA_A receptors.

Chemical Intermediate

Its primary use lies in synthesizing tertiary amines and quaternary ammonium salts, leveraging the reactivity of the secondary amine group .

Materials Science

While methylamine hydrochloride derivatives are employed in perovskite solar cells , the target compound’s bulkier structure limits analogous applications.

Comparative Analysis with Structural Analogues

CompoundSubstitution PatternBiological Activity
(Butan-2-yl)[(3-methylphenyl)methyl]amine HCl3-CH3_3 on arylModerate receptor modulation
(Butan-2-yl)[(2,3-Cl2_2phenyl)methyl]amine HCl2,3-Cl2_2 on arylEnhanced cytotoxicity
N-Methyl-1-naphthalenemethanamineNaphthyl substituentTubulin destabilization

Halogenation increases metabolic stability but may reduce blood-brain barrier penetration due to higher molecular polarity.

Future Directions and Challenges

  • Target Validation: Elucidate specific receptor targets using radioligand binding assays.

  • Prodrug Development: Mask the amine group with acetyl or carbamate moieties to improve oral bioavailability.

  • Toxicity Studies: Assess chronic exposure effects in rodent models to establish safety profiles.

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